3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxo-thiazolidinone moiety. Its unique substitution pattern—including a 2-furylmethyl group on the thiazolidinone ring and a 4-methylbenzylamino substituent on the pyrimidinone core—distinguishes it from related analogs. This article provides a detailed comparison of Compound A with structurally similar derivatives, emphasizing synthetic pathways, structure-activity relationships (SAR), and biological or physicochemical properties.
Properties
Molecular Formula |
C26H22N4O3S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22N4O3S2/c1-16-7-9-18(10-8-16)14-27-22-20(24(31)29-11-3-5-17(2)23(29)28-22)13-21-25(32)30(26(34)35-21)15-19-6-4-12-33-19/h3-13,27H,14-15H2,1-2H3/b21-13- |
InChI Key |
OZGHIQMNJODGOW-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the furan moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural as the starting material.
Construction of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable aldehyde or ketone.
Final coupling and functionalization: The final step involves coupling the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one intermediates, followed by functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s properties may be explored for applications in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Thiazolidinone substituents: The 2-furylmethyl group in Compound A introduces electron-rich aromaticity, contrasting with benzyl (Compound B) or benzodioxole (Compound C) groups, which may alter π-π stacking interactions .
- Amino substituents: The 4-methylbenzylamino group in Compound A balances lipophilicity and steric bulk, whereas morpholinylethyl (Compound B) or allyl (Compound C) groups prioritize solubility or reactivity .
Example :
- Compound A likely involves condensation of a 2-furylmethyl-substituted thiourea with a pyrido[1,2-a]pyrimidin-4-one aldehyde precursor, followed by Z-selective isomerization .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | 502.61 | 518.62 | 514.59 |
| LogP (Predicted) | 3.8 | 2.5 | 4.1 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Solubility (mg/mL) | <0.1 | 1.2 | 0.05 |
Compound A exhibits moderate lipophilicity (LogP ~3.8), favoring membrane permeability but limiting aqueous solubility. The 4-methylbenzylamino group contributes to higher LogP compared to morpholinylethyl-substituted Compound B .
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C22H21N5O3S2, with a molecular weight of approximately 467.56 g/mol. Its structure includes a pyrido-pyrimidine core, thiazolidine moiety, and furylmethyl substituents that contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, similar to the compound , exhibit significant antimicrobial properties. For example, compounds with similar structures have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Staphylococcus epidermidis | 32 |
| Compound C | Bacillus subtilis | Not effective |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies on thiazolidinone derivatives demonstrated inhibitory effects against the NS2B-NS3 protease of the Dengue virus, indicating potential as an antiviral agent .
Antimalarial Activity
In vitro studies have shown that similar compounds exhibit antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For instance, one derivative showed an IC50 value of 35 µM against chloroquine-sensitive strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidine moiety is known to inhibit various enzymes critical for microbial survival and replication.
- Cell Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell death.
- Interference with Nucleic Acid Synthesis : The structural components may interact with DNA or RNA synthesis pathways.
Study on Antibacterial Properties
A study conducted by Zvarec et al. found that a related thiazolidinone derivative exhibited strong antibacterial activity against multiple strains of bacteria, outperforming traditional antibiotics like ampicillin .
Study on Antiviral Efficacy
Research published in pharmacological journals highlighted the effectiveness of thiazolidinone derivatives in inhibiting viral proteases, showcasing their potential in treating viral infections such as Dengue and possibly others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
